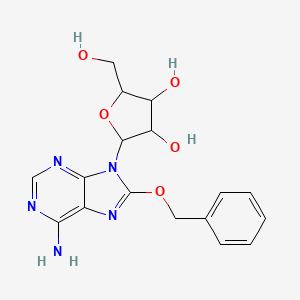
Z-Asp-Glu-Val-Asp-chloromethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide inhibitor known for its role in inhibiting caspase-3, an enzyme involved in the execution phase of cell apoptosis. This compound is widely used in biochemical research to study apoptosis and related cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like thiols or amines.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethylketone group has reacted with nucleophilic sites on the target proteins.
科学研究应用
Z-Asp-Glu-Val-Asp-chloromethylketone is extensively used in scientific research, particularly in the fields of:
Biochemistry: To study the mechanisms of apoptosis and the role of caspase-3.
Cell Biology: To investigate cell death pathways and their regulation.
Medicine: As a tool to understand diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: In the development of apoptosis assays and screening of potential therapeutic agents.
作用机制
Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by covalently binding to the active site cysteine of caspase-3. This binding inhibits the enzyme’s activity, preventing the cleavage of its substrates and thereby blocking the apoptotic process. The molecular target is the active site of caspase-3, and the pathway involved is the intrinsic apoptosis pathway.
相似化合物的比较
Similar Compounds
Z-Asp-Glu-Val-Asp-fluoromethylketone: Another caspase-3 inhibitor with a fluoromethylketone group.
Z-Asp-Glu-Val-Asp-aldehyde: A reversible inhibitor of caspase-3.
Z-Asp-Glu-Val-Asp-bromomethylketone: Similar to the chloromethylketone but with a bromine atom.
Uniqueness
Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its irreversible inhibition of caspase-3, making it a powerful tool for studying long-term effects of caspase inhibition. Its chloromethylketone group is highly reactive, ensuring strong and specific binding to the target enzyme.
属性
分子式 |
C27H35ClN4O12 |
|---|---|
分子量 |
643.0 g/mol |
IUPAC 名称 |
5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39) |
InChI 键 |
GRXANEWUMQJHCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




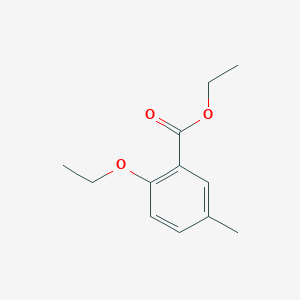
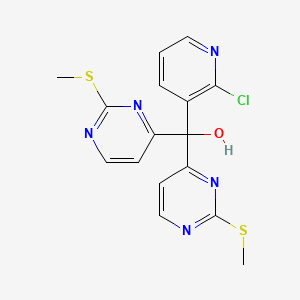

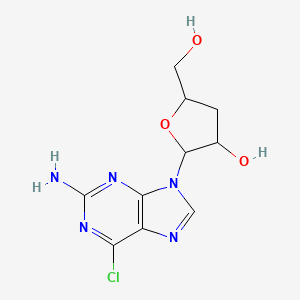
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

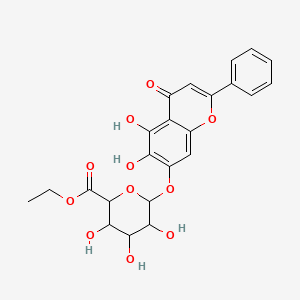
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)

